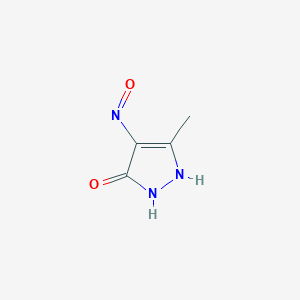
5-Methoxy-2-nitrobenzoic acid
Descripción general
Descripción
5-Methoxy-2-nitrobenzoic acid is a substituted 2-nitrobenzoic acid . It has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide .
Synthesis Analysis
5-Methoxy-2-nitrobenzoic acid may be used as a starting material in the synthesis of several compounds . It has been used in the synthesis of dictyoquinazol A, a neuroprotective compound . It can also be used to synthesize 5-methoxyantranilic acid by catalytic reduction . Additionally, it has been used in the synthesis of pyrrolobenzodiazepines and various N-phenylethyl-2-nitrobenzamides .Molecular Structure Analysis
The molecular formula of 5-Methoxy-2-nitrobenzoic acid is CH3OC6H3(NO2)CO2H . It has a molecular weight of 197.14 .Chemical Reactions Analysis
5-Methoxy-2-nitrobenzoic acid has been reported to be a microbial degradation metabolite of cypermethrin . It can also be used in the synthesis of various compounds, as mentioned in the Synthesis Analysis section .Physical And Chemical Properties Analysis
5-Methoxy-2-nitrobenzoic acid has a density of 1.4±0.1 g/cm3 . It has a boiling point of 399.7±27.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The flash point is 195.5±23.7 °C .Aplicaciones Científicas De Investigación
Synthesis of Neuroprotective Compounds
5-Methoxy-2-nitrobenzoic acid: is used as a starting material in the synthesis of dictyoquinazol A , a compound with potential neuroprotective effects . This application is significant in the field of neuroscience and pharmacology, where developing treatments for neurodegenerative diseases is a priority.
Production of 5-Methoxyantranilic Acid
Through catalytic reduction, 5-Methoxy-2-nitrobenzoic acid can be converted into 5-methoxyantranilic acid . This derivative is valuable in organic synthesis and could have implications in the development of various pharmaceuticals.
Creation of Pyrrolobenzodiazepines
Pyrrolobenzodiazepines are a class of compounds with antitumor activity5-Methoxy-2-nitrobenzoic acid serves as a precursor in their synthesis . This application is crucial for cancer research, particularly in the synthesis of chemotherapeutic agents.
Intermediate for Pesticide Metabolites
This compound has been identified as a microbial degradation metabolite of cypermethrin , a synthetic pyrethroid pesticide . Understanding its role in the degradation pathway can help in environmental monitoring and developing bioremediation strategies.
Synthesis of N-Phenylethyl-2-nitrobenzamides
5-Methoxy-2-nitrobenzoic acid: is utilized in the synthesis of various N-phenylethyl-2-nitrobenzamides , which are important for creating new molecules with potential therapeutic applications .
Research on Organic Building Blocks
As an organic building block, 5-Methoxy-2-nitrobenzoic acid is essential for constructing complex organic molecules. Its role in organic chemistry is foundational for the synthesis of a wide range of compounds .
Safety and Handling Studies
The compound’s safety profile, including its irritation potential to skin and eyes, is studied to ensure safe handling in laboratory and industrial settings .
Environmental Impact Assessment
Research into the environmental impact of 5-Methoxy-2-nitrobenzoic acid includes its behavior in water and soil, as well as its potential effects on ecosystems .
Mecanismo De Acción
Target of Action
5-Methoxy-2-nitrobenzoic acid is a substituted 2-nitrobenzoic acid . It has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide . This suggests that it may interact with the same targets as cypermethrin, which primarily affects the nervous system .
Mode of Action
Given its structural similarity to cypermethrin, it may interact with voltage-gated sodium channels in neurons, leading to hyperexcitation and eventual paralysis .
Biochemical Pathways
Cypermethrin is known to affect the nervous system by prolonging sodium channel activation .
Pharmacokinetics
Its lipophilicity (log po/w) is 101, suggesting it may have good membrane permeability . Its water solubility is 1.54 mg/ml, indicating it may have reasonable bioavailability .
Result of Action
It has been used in the synthesis of cathepsin s inhibitors with antitumor applications . This suggests it may have potential therapeutic effects in cancer treatment.
Action Environment
The action of 5-Methoxy-2-nitrobenzoic acid may be influenced by various environmental factors. For instance, its stability could be affected by temperature and pH . Furthermore, its efficacy may be influenced by the presence of other compounds in the environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URADKXVAIGMTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320805 | |
| Record name | 5-Methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-nitrobenzoic acid | |
CAS RN |
1882-69-5 | |
| Record name | 5-Methoxy-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 364656 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1882-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Methoxy-2-nitrobenzoic acid in organic synthesis?
A1: 5-Methoxy-2-nitrobenzoic acid serves as a valuable starting material in organic synthesis, particularly in the production of pharmaceuticals and natural product derivatives. For instance, it is a key precursor in the synthesis of Betrixaban [], a factor Xa inhibitor used as an anticoagulant. Additionally, it serves as a starting point for the synthesis of Dictyoquinazol A, B, and C [], compounds found in the mushroom Dictyophora indusiata that exhibit neuroprotective properties.
Q2: Can you elaborate on the synthetic route employed to obtain Betrixaban from 5-Methoxy-2-nitrobenzoic acid?
A2: A facile method for synthesizing Betrixaban from 5-Methoxy-2-nitrobenzoic acid involves a series of steps: reduction of the nitro group, acylation, chlorination, another acylation, and finally, the formation of the amidine group []. Notably, this method successfully avoids a dechlorinated impurity and utilizes tetrahydrofuran as a recyclable solvent throughout the four steps, contributing to its suitability for large-scale production.
Q3: Are there any other notable applications of 5-Methoxy-2-nitrobenzoic acid in the synthesis of bioactive compounds?
A3: Beyond Betrixaban, 5-Methoxy-2-nitrobenzoic acid acts as the foundation for creating Dictyoquinazol A, B, and C. The total synthesis of Dictyoquinazol A from this starting material involves six steps and achieves a 36% overall yield []. Subsequently, Dictyoquinazol A can be further modified to obtain its derivatives, Dictyoquinazol B and C.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)